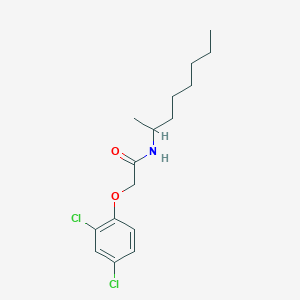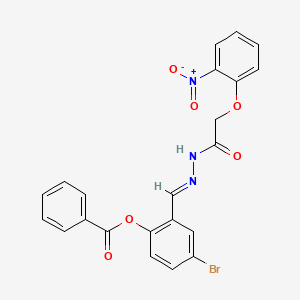![molecular formula C23H28Cl2N4O4 B15014672 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15014672.png)
N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes nitro, dichlorophenoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves multiple steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the bis(2-methylpropyl)amino group: This is achieved through a substitution reaction where the nitrophenyl intermediate reacts with bis(2-methylpropyl)amine under controlled conditions.
Formation of the hydrazide: The intermediate product is then reacted with 2-(2,4-dichlorophenoxy)acetic acid hydrazide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: The compound may have potential as a pesticide or herbicide due to its unique chemical structure.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. The hydrazide moiety can form hydrogen bonds with various biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide: Similar compounds include those with variations in the substituents on the aromatic ring or the hydrazide moiety.
Uniqueness
Structural Uniqueness: The combination of nitro, dichlorophenoxy, and hydrazide groups in a single molecule is relatively rare, providing unique chemical and biological properties.
Functional Uniqueness:
Properties
Molecular Formula |
C23H28Cl2N4O4 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H28Cl2N4O4/c1-15(2)12-28(13-16(3)4)21-7-6-19(29(31)32)9-17(21)11-26-27-23(30)14-33-22-8-5-18(24)10-20(22)25/h5-11,15-16H,12-14H2,1-4H3,(H,27,30)/b26-11+ |
InChI Key |
OSZOMTQXLYKHSY-KBKYJPHKSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014600.png)
![3-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15014606.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B15014617.png)

![3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014629.png)
![4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014632.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B15014649.png)

![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)
![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014666.png)

![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)
![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
